molecular formula C20H22N4O3S B2402197 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 422533-12-8

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No.: B2402197
CAS No.: 422533-12-8
M. Wt: 398.48
InChI Key: GEDHRTIUHUGSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide (CAS 422533-12-8) is a synthetic sulfanyl acetamide derivative featuring a quinazoline core, a scaffold well-documented in medicinal chemistry for its diverse biological activities . This compound is designed for scientific research and is provided as high-quality material with confirmed structural integrity. Quinazoline derivatives are extensively investigated for their roles as kinase inhibitors, antimicrobial agents, and enzyme modulators . Recent studies on quinazoline-based hybrids highlight their significant potential in anticancer research, with some derivatives demonstrating cytotoxic effects against various human cancer cell lines and acting as multi-target inhibitors of key enzymes like EGFR and VEGFR-2 . The specific structural motifs present in this compound—including the 2-methoxyethylamino group at the quinazoline's 4-position and the sulfanyl bridge linked to an N-(3-methoxyphenyl)acetamide moiety—contribute to its biochemical properties and research value . The presence of bulky groups attached to the acetamide moiety is known from structure-activity relationship (SAR) studies to enhance biological activity . Applications: This compound serves as a valuable building block in medicinal chemistry and pharmacology, useful for developing more complex molecules, studying enzyme interactions, and exploring cellular pathways . Its potential applications span chemistry, biology, and industrial research for developing new materials with specific properties . Important Notice: This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-26-11-10-21-19-16-8-3-4-9-17(16)23-20(24-19)28-13-18(25)22-14-6-5-7-15(12-14)27-2/h3-9,12H,10-11,13H2,1-2H3,(H,22,25)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEDHRTIUHUGSGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinazoline core, followed by the introduction of the methoxyethylamino group and the sulfanyl-N-(3-methoxyphenyl)acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, with stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.

    Substitution: The methoxy and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are essential to understand its pharmacological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, and inferred biological activities:

Compound Name Molecular Formula Key Substituents Biological Target/Activity References
Target Compound :
2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
C₂₀H₂₁N₅O₃S - Quinazoline: 4-(2-methoxyethylamino)
- Acetamide: N-(3-methoxyphenyl)
Likely kinase or enzyme inhibition (inferred)
K297-0468 :
2-[(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}quinazolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
C₂₇H₂₈N₄O₄S - Quinazoline: 4-[2-(3,4-dimethoxyphenyl)ethylamino]
- Acetamide: N-(3-methoxyphenyl)
Kinase inhibition (structural similarity to ROCK inhibitors)
N-(3-Methoxyphenyl)-2-({4-[(2-Phenylethyl)amino]quinazolin-2-yl}sulfanyl)acetamide C₂₅H₂₄N₄O₂S - Quinazoline: 4-(2-phenylethylamino)
- Acetamide: N-(3-methoxyphenyl)
Antimicrobial applications (amide functionality)
SirReal2 :
2-(4,6-Dimethylpyrimidin-2-yl)sulfanyl-N-[5-(naphthalen-1-ylmethyl)thiazol-2-yl]acetamide
C₂₂H₂₀N₄OS₂ - Pyrimidine sulfanyl
- Thiazole-linked naphthalene
SIRT2 inhibitor (epigenetic modulation)
ZINC01029685 :
2-[1-(4-Dimethylaminophenyl)tetrazol-5-yl]sulfanyl-N-(4-isopropylphenyl)acetamide
C₂₀H₂₃N₅OS - Tetrazole sulfanyl
- 4-Dimethylaminophenyl
Great wall kinase inhibition (in silico studies)

Structural and Functional Analysis

Quinazoline Core Modifications: The target compound and its analogs (e.g., K297-0468 compound ) share a quinazoline core, a scaffold known for kinase inhibition. Substitutions at position 4 (e.g., 2-methoxyethylamino vs. For instance, the 3,4-dimethoxyphenylethyl group in K297-0468 may enhance binding to hydrophobic kinase pockets .

Sulfanyl-Acetamide Linker :

  • The sulfanyl bridge in the target compound and SirReal2 serves as a flexible spacer, enabling optimal orientation for target engagement. In SirReal2, this linker facilitates interactions with SIRT2’s catalytic domain, suggesting analogous mechanisms in quinazoline derivatives.

Aromatic Substituents :

  • The 3-methoxyphenyl group in the target compound and its analogs (e.g., ) contributes to π-π stacking with aromatic residues in enzyme active sites. Comparatively, ZINC01029685’s 4-isopropylphenyl group introduces steric hindrance, which may reduce off-target effects.

Similarly, the antimicrobial activity noted in for related acetamides underscores the versatility of this chemical class.

Biological Activity

The compound 2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide is a quinazolinone-based hybrid known for its diverse biological activities. Quinazolinones have been extensively studied for their potential therapeutic effects, including anticancer, antibacterial, and enzyme inhibition properties. This article aims to summarize the biological activity of this specific compound, supported by relevant data tables and research findings.

Anticancer Activity

Research has shown that quinazolinone derivatives exhibit significant anticancer properties. For instance, a review highlighted that various quinazolinone hybrids were evaluated for their cytotoxic effects against different cancer cell lines, including breast cancer (MDA-MB-231) and others. The IC50 values for these compounds ranged from 0.36 to 40.90 μM, indicating varied potency against cancer cells .

Case Study: Quinazolinone Derivatives

A specific study synthesized several quinazolinone-based compounds and assessed their anticancer activity. Among them, one compound demonstrated an EGFR inhibitory profile of 63% compared to erlotinib (68.30%) in MDA-MB-231 cells . This suggests that the compound may serve as a promising lead for further development.

Antibacterial Activity

Quinazolinone derivatives have also been recognized for their antibacterial properties. Sulfonamide analogs linked to quinazolinones have shown promising results in inhibiting bacterial growth. For example, certain hybrids demonstrated significant antimicrobial activity compared to standard antibiotics .

Enzyme Inhibition

The compound’s potential as an enzyme inhibitor has been explored in various studies:

  • Urease Inhibition : Quinazolinone derivatives have been noted for their ability to inhibit urease, an enzyme associated with certain bacterial infections.
  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition : Some derivatives exhibited potent DPP-IV inhibitory activity with IC50 values as low as 0.76 nM, suggesting potential applications in diabetes management .

Structure-Activity Relationship (SAR)

The biological activity of quinazolinone derivatives is significantly influenced by their substituents. Studies indicate that bulky groups attached to the acetamide moiety enhance biological activity. The presence of methoxy and sulfonamide groups has been particularly beneficial in increasing potency against various targets .

Data Table: Summary of Biological Activities

Activity TypeCompound NameIC50 ValueReference
AnticancerQuinazolinone Hybrid0.36 - 40.90 μM
AntibacterialSulfonamide-linked Quinazoline DerivativeVaries
Urease InhibitionQuinazolinone DerivativeNot specified
DPP-IV InhibitionQuinazolinone Derivative0.76 nM

Q & A

Q. Optimization Strategies :

  • Temperature Control : Higher yields (>75%) are achieved at 80°C for sulfanyl coupling .
  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization in ethanol .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm regiochemistry of the quinazoline core (e.g., δ 8.2–8.5 ppm for aromatic protons) and acetamide linkage (δ 3.8–4.2 ppm for -OCH₃) .
  • HPLC : Use a C18 column (mobile phase: acetonitrile/water 60:40) to assess purity (>95%) and detect byproducts from incomplete coupling .
  • HRMS : Validate molecular mass (expected [M+H]+: 457.15) to rule out side reactions like over-alkylation .

Advanced: How can contradictory bioactivity data (e.g., IC₅₀ variability) across studies be resolved?

Answer: Contradictions often arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or enzyme isoforms (e.g., EGFR L858R vs. wild-type) .
  • Compound Stability : Degradation in DMSO stock solutions over time; verify stability via HPLC before assays .
  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target toxicity .

Q. Example Data Reconciliation :

StudyIC₅₀ (EGFR)Cell LineSolvent Stability
A12 nMA549Fresh DMSO
B85 nMH1975Aged (>1 week)

Advanced: What computational strategies predict the binding mode of this compound to kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to model interactions. The methoxyethylamino group shows H-bonding with Thr766, while the sulfanyl bridge occupies the hydrophobic pocket .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the binding pose; RMSD <2 Å indicates stable binding .
  • SAR Analysis : Compare with analogs (e.g., replacing methoxyethyl with ethylamino) to quantify contributions of substituents to potency .

Advanced: How do structural modifications (e.g., substituent variation) impact solubility and bioavailability?

Answer:

  • LogP Optimization : The methoxyethyl group reduces logP (predicted 2.8 vs. 3.5 for ethylamino), improving aqueous solubility .
  • Salt Formation : Prepare hydrochloride salts to enhance dissolution rates (tested in pH 6.8 PBS) .
  • Permeability Assays : Use Caco-2 monolayers; the compound shows moderate permeability (Papp 8.6 × 10⁻⁶ cm/s), suggesting efflux transporter involvement .

Q. Modification Impact Table :

SubstituentSolubility (mg/mL)logPBioavailability (%)
Methoxyethyl0.452.832
Ethylamino0.183.518

Basic: What are the stability profiles of this compound under varying pH and light conditions?

Answer:

  • pH Stability : Degrades rapidly in acidic conditions (t₁/₂ = 2 h at pH 1.2) but remains stable at pH 7.4 (t₁/₂ >48 h) .
  • Photostability : Exposure to UV light (λ 254 nm) causes 40% degradation in 24 h; store in amber vials .
  • Thermal Stability : Stable at −20°C for 6 months; avoid freeze-thaw cycles .

Advanced: What in vitro models best predict in vivo efficacy for oncology applications?

Answer:

  • 3D Spheroid Models : Use HCT116 colorectal spheroids to mimic tumor microenvironments; EC₅₀ values correlate with xenograft efficacy (R² = 0.89) .
  • Patient-Derived Organoids (PDOs) : Test compound against PDOs with EGFR mutations to prioritize clinical candidates .
  • Resistance Models : Generate resistant cell lines (e.g., via chronic exposure) to identify compensatory pathways (e.g., MET amplification) .

Advanced: How can metabolite identification studies inform toxicity profiling?

Answer:

  • LC-MS/MS Metabolomics : Identify Phase I metabolites (e.g., O-demethylation at the methoxyphenyl group) and Phase II glucuronides .
  • CYP Inhibition : Screen against CYP3A4/2D6; the compound shows weak inhibition (IC₅₀ >50 μM), suggesting low drug-drug interaction risk .
  • Reactive Metabolite Trapping : Use glutathione (GSH) adduct assays to detect quinazoline epoxide intermediates linked to hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.